2,5-Dichlorophenol-13C6
Description
2,5-Dichlorophenol-13C6 is a carbon-13 isotopically labeled derivative of 2,5-dichlorophenol, where six carbon atoms in the aromatic ring are replaced with the stable isotope 13C. This compound is primarily utilized as an internal standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) due to its distinct isotopic signature, which enables precise quantification and tracking in complex matrices . Structurally, it features a phenol ring with chlorine substituents at the 2- and 5-positions, conferring unique physicochemical properties, including moderate acidity (pKa ~6.5–7.5) and solubility in organic solvents like ethanol and dichloromethane.
Properties
Molecular Formula |
C6H4Cl2O |
|---|---|
Molecular Weight |
168.95 g/mol |
IUPAC Name |
2,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
RANCECPPZPIPNO-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Preparation Strategies for 2,5-Dichlorophenol
The synthesis of 2,5-dichlorophenol (unlabeled) typically involves multi-step organic transformations starting from chlorinated aromatic precursors. The main synthetic routes include:
Friedel-Crafts acylation of p-dichlorobenzene to form 2,5-dichloroacetophenone, followed by Baeyer-Villiger oxidation to an acetate intermediate, and subsequent hydrolysis to 2,5-dichlorophenol.
Hydrolysis of 2,5-dichloroaniline or 2,5-dichlorophenamide derivatives under acidic or basic conditions.
Direct hydroxylation of chlorinated benzenes using oxidants in the presence of catalysts.
For the ^13C6-labeled compound, the starting material must be the ^13C6-labeled aromatic ring precursor, such as ^13C6-p-dichlorobenzene or ^13C6-2,5-dichloroaniline, to ensure incorporation of the isotope.
Detailed Preparation Methods of 2,5-Dichlorophenol (Applicable to ^13C_6-Labeled Analogs)
Friedel-Crafts Acylation Route Followed by Baeyer-Villiger Oxidation and Hydrolysis
This method is well-documented in patent CN104591973A and involves three main steps:
Step 1: Friedel-Crafts Acylation
- Reactants: p-Dichlorobenzene (or ^13C6-p-dichlorobenzene), acetyl chloride, aluminum trichloride (AlCl3) catalyst.
- Conditions: Temperature range 60–150 °C (preferably 90–120 °C).
- Molar Ratios: p-Dichlorobenzene : acetyl chloride : AlCl_3 = 1:1–1:1.5–3.
- Outcome: Formation of 2,5-dichloroacetophenone with high yield (~95%) and purity (~99% by GC).
Step 2: Baeyer-Villiger Oxidation
- Reactants: 2,5-dichloroacetophenone, oxidant (superoxide such as hydrogen peroxide, peracetic acid, or m-chloroperbenzoic acid), catalyst trifluoromethanesulfonic acid scandium.
- Solvent: Mixed organic solvent of methylene dichloride and acetone (volume ratio 2:1 to 20:1).
- Conditions: Room temperature, reaction time 1–8 hours.
- Molar Ratios: Oxidant to ketone = 1:1 to 4:1; catalyst loading 0.5–5% molar weight of ketone.
- Outcome: Formation of 2,5-dichlorobenzene acetate intermediate with yields around 90–93.5%, and purity 88–92% by GC.
Step 3: Hydrolysis
- Reactants: 2,5-dichlorobenzene acetate, inorganic alkali (NaOH or KOH).
- Conditions: Reflux heating for 2–10 hours (preferably 5–8 hours).
- Molar Ratios: Acetate to alkali = 1:1 to 1:1.2.
- Outcome: Hydrolysis to 2,5-dichlorophenol with yields around 87.6%, purity up to 99% by GC.
Summary Table of Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) | Purity (GC %) | Notes |
|---|---|---|---|---|---|
| 1. Friedel-Crafts Acylation | p-Dichlorobenzene, Acetyl chloride, AlCl_3 | 90–120 °C, 1–7 h | 95 | 99 | High yield, key step for ring acylation |
| 2. Baeyer-Villiger Oxidation | 2,5-Dichloroacetophenone, Peracetic acid, Sc(OTf)_3 | RT, 1–8 h, methylene dichloride/acetone solvent | 90–93.5 | 88–92 | Catalyst recycling possible |
| 3. Hydrolysis | Acetate intermediate, NaOH/KOH | Reflux, 5–8 h | 87.6 | 99 | Final conversion to phenol |
This method is advantageous due to its relatively simple synthesis process, low production cost, high yield, and environmental friendliness with minimal waste generation. It is suitable for large-scale industrial production and can be adapted for ^13C6-labeled starting materials to produce 2,5-dichlorophenol-^13C6.
Hydrolysis of 2,5-Dichloroaniline or 2,5-Dichlorophenamide
Another approach, detailed in patent CN102838457A, uses 2,5-dichloroaniline or 2,5-dichlorophenamide bulk powder as starting material:
- Reactants: 2,5-dichloroaniline or 2,5-dichlorophenamide, inorganic acid aqueous solution (diluted acid).
- Process: Premixing at normal pressure and temperature to dissolve the amine derivative, followed by hydrolysis under high temperature (160–240 °C) and high pressure (up to 10 MPa) in the presence of inert gas (e.g., nitrogen).
- Duration: 4–10 hours.
- Separation: After reaction, cooling and static layering allow separation of organic phase containing 2,5-dichlorophenol.
- Yields: High yields reported, typically 96–97%, with product purity around 91% by GC.
- Advantages: Short process flow, high conversion, reduced raw material consumption, and fewer waste products. This method supports cleaner production and is suitable for scale-up.
This method can be adapted for ^13C6-labeled amine derivatives to obtain 2,5-dichlorophenol-^13C6.
Catalytic Hydroxylation of Dichlorobenzenes
A less common but green method involves direct hydroxylation of chlorobenzenes using hydrogen peroxide or other oxidants with vanadium or other metal catalysts, as referenced in CN107129426A. Key points include:
- Use of vanadium-based catalysts and co-catalysts to promote hydroxylation.
- Reaction conditions optimized for temperature, solvent, and catalyst loading.
- This method is environmentally friendly but often has lower conversion and yield compared to the acylation-hydrolysis route.
- Suitable for small-scale or specialized synthesis where direct hydroxylation is preferred.
Details on reaction parameters are less explicit but indicate potential for further development for isotope-labeled compounds.
Considerations for ^13C_6 Labeling
- The key to preparing 2,5-dichlorophenol-^13C6 is the use of ^13C6-labeled aromatic precursors, such as ^13C6-p-dichlorobenzene or ^13C6-2,5-dichloroaniline.
- Isotopic purity and incorporation efficiency depend on the quality of the labeled starting materials.
- Reaction conditions must be carefully controlled to avoid isotope scrambling or loss.
- The described synthetic routes are compatible with labeled precursors, as the labeling is stable under the reaction conditions.
Summary and Recommendations
| Preparation Method | Advantages | Disadvantages | Suitability for ^13C_6 Labeling |
|---|---|---|---|
| Friedel-Crafts Acylation + Baeyer-Villiger + Hydrolysis | High yield, well-established, scalable, environmentally friendly | Multi-step, requires handling AlCl_3 and oxidants | Excellent; uses labeled p-dichlorobenzene |
| Hydrolysis of 2,5-Dichloroaniline | Simple flow, high yield, cleaner production | Requires high temperature and pressure equipment | Good; uses labeled dichloroaniline |
| Direct Catalytic Hydroxylation | Green chemistry, fewer steps | Lower yield, less mature technology | Possible but less common |
For the preparation of 2,5-dichlorophenol-^13C6, the Friedel-Crafts acylation route is the most robust and industrially viable method. It provides high purity and yield while allowing the incorporation of ^13C6 labels from the starting aromatic compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,5-Dichlorophenol-13C6 can undergo oxidation reactions to form various chlorinated quinones.
Reduction: It can be reduced to form chlorinated cyclohexanols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry
Mass Spectrometry Standards
2,5-Dichlorophenol-13C6 is widely used as an internal standard in mass spectrometry (MS) due to its chemical stability and ability to co-elute with non-labeled analytes. This property is crucial for correcting ion suppression effects and matrix interferences during analysis. The isotope-labeled standard ensures accurate quantification of target compounds in complex biological matrices, facilitating more reliable results in metabolomics and environmental monitoring .
Case Study: Environmental Monitoring
In a study assessing environmental contaminants, 2,5-Dichlorophenol-13C6 was utilized to quantify chlorophenol levels in water samples. The use of this labeled compound allowed researchers to accurately measure the concentration of 2,5-dichlorophenol in the presence of other chlorinated compounds, demonstrating its effectiveness as a reference standard for environmental analysis .
Toxicological Research
Metabolism Studies
The compound serves as a valuable tool in toxicological studies to trace metabolic pathways of chlorinated phenols. By using 2,5-Dichlorophenol-13C6 as a tracer, researchers can identify metabolites formed during the biotransformation processes in organisms. This application is particularly relevant in understanding the toxicokinetics of chlorinated compounds and their potential health effects .
Case Study: Human Exposure Assessment
A study involving human urine samples analyzed the metabolites of chlorinated phenols using 2,5-Dichlorophenol-13C6 as an internal standard. The findings indicated that this compound could effectively track exposure levels to chlorinated phenols in populations living near industrial sites .
Environmental Science
Pollution Tracking
In environmental science, 2,5-Dichlorophenol-13C6 is employed to monitor pollution levels in ecosystems impacted by industrial waste. Its stability allows for long-term tracking of contamination sources and helps assess the effectiveness of remediation efforts .
Case Study: Remediation Efficacy
Research conducted on contaminated soil demonstrated that using 2,5-Dichlorophenol-13C6 facilitated the assessment of bioremediation techniques. By measuring the degradation rates of this compound alongside other pollutants, researchers could evaluate the success of various remediation strategies over time .
Pharmaceutical Development
Drug Metabolism Research
In pharmaceutical research, 2,5-Dichlorophenol-13C6 is used to study drug metabolism and pharmacokinetics. Its application allows scientists to trace how drugs are metabolized within biological systems and to identify potential toxic metabolites .
Case Study: Drug Interaction Studies
A study examining the interactions between pharmaceuticals and environmental contaminants highlighted the use of 2,5-Dichlorophenol-13C6 to track changes in metabolic pathways when exposed to various drugs. This research provided insights into how environmental factors can influence drug efficacy and safety .
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenol-13C6 involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Non-Isotopic Analogues
Key differences include:
- Spectroscopic Properties : The 13C-labeled variant exhibits distinct NMR signals, facilitating unambiguous identification in mixtures. For example, 13C NMR spectra show sharp singlet peaks for labeled carbons, whereas natural abundance 12C signals are absent .
- Applications: While non-labeled 2,5-dichlorophenol is used in pesticide synthesis and industrial intermediates, the 13C-labeled form is reserved for analytical calibration and environmental tracer studies.
Comparison with Positional Isomers of Dichlorophenol
Positional isomers, such as 2,3-dichlorophenol (CAS 576-24-9) and 2,4-dichlorophenol (CAS 120-83-2), differ in chlorine substitution patterns, leading to variations in properties:
- Acidity: 2,5-Dichlorophenol has a pKa of ~7.2, whereas 2,4-dichlorophenol is more acidic (pKa ~6.8) due to enhanced resonance stabilization of the deprotonated form.
- Toxicity: 2,4-Dichlorophenol is more toxic (LC50 in fish: 1.2 mg/L) compared to 2,5-dichlorophenol (LC50: 3.5 mg/L), attributed to its higher bioavailability .
Comparison with Other 13C-Labeled Phenolic Compounds
Phloroglucinol-13C6 (1,3,5-benzenetriol-13C6), a trihydroxybenzene derivative, shares the 13C6 labeling but differs functionally:
- Applications: Phloroglucinol-13C6 is used in pharmaceutical research (e.g., antispasmodic agents), whereas 2,5-dichlorophenol-13C6 serves analytical and environmental monitoring roles .
Comparison with Chlorinated Aromatic Herbicides
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T; CAS 93-76-5), a herbicide, shares structural motifs but includes a carboxylic acid group:
- Bioactivity: The acetic acid moiety in 2,4,5-T enhances herbicidal activity via auxin mimicry, unlike 2,5-dichlorophenol, which lacks this functionality .
- Environmental Persistence: 2,5-Dichlorophenol degrades faster (half-life ~10 days in soil) compared to 2,4,5-T (half-life ~30 days) due to fewer chlorine atoms and absence of the stable phenoxy group.
Data Tables Summarizing Key Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | pKa | Solubility (Water) |
|---|---|---|---|---|---|
| 2,5-Dichlorophenol-13C6 | Not available | C6H4Cl2O | 163.01 (13C-adjusted) | ~7.2 | ~3 g/L |
| 2,3-Dichlorophenol | 576-24-9 | C6H4Cl2O | 163.00 | ~7.5 | ~2.5 g/L |
| Phloroglucinol-13C6 | 609-50-1 (base) | C6H6O3 | 128.04 (13C-adjusted) | ~8.5 | >50 g/L |
| 2,4,5-T | 93-76-5 | C8H5Cl3O3 | 255.49 | ~2.8 | 150 mg/L |
Q & A
Q. How can researchers confirm the structural identity and purity of 2,5-Dichlorophenol-13C6 in synthetic samples?
To verify structural identity, combine nuclear magnetic resonance (NMR) spectroscopy for isotopic confirmation of 13C6 labeling and gas chromatography-mass spectrometry (GC/MS) for molecular weight and fragmentation pattern analysis. Compare retention times and spectral data with unlabeled 2,5-Dichlorophenol (CAS 583-78-8) using reference libraries like NIST Chemistry WebBook, which provides validated molecular weights (163.001 g/mol for unlabeled; 169.01 g/mol for 13C6) and fragmentation patterns . For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities against certified reference materials.
Q. What methodological steps are recommended for detecting 2,5-Dichlorophenol-13C6 in environmental water samples?
Adopt a solid-phase extraction (SPE) protocol optimized for chlorophenols:
Acidify 200 mL of water to pH 2 with 2 M HCl.
Load onto an OASIS HLB SPE cartridge at 10 mL/min.
Elute with dichloromethane, dehydrate with anhydrous Na2SO4, and concentrate under N4.
Derivatize with N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) for GC/MS-SIM analysis.
Use isotopically labeled surrogates (e.g., 2,4-Dichlorophenol-13C6) to correct recovery rates (average 107% ±1.3% RSD) and achieve a method detection limit (MDL) of 0.94 ng/L .
Q. What are the critical storage conditions for 2,5-Dichlorophenol-13C6 to ensure stability?
Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Isotopically labeled compounds are sensitive to temperature fluctuations and photolytic decomposition. Long-term stability tests should include periodic GC/MS analysis to monitor isotopic integrity .
Advanced Research Questions
Q. How can researchers ensure isotopic purity (>98% 13C6 enrichment) in synthesized 2,5-Dichlorophenol-13C6?
Employ high-resolution mass spectrometry (HRMS) to measure isotopic abundance ratios. Validate enrichment levels using isotope dilution mass spectrometry (IDMS) with certified internal standards. Cross-check against synthetic intermediates (e.g., 13C12-labeled biphenyl precursors) to trace isotopic contamination sources during synthesis .
Q. What strategies resolve contradictions in toxicity data for chlorophenols, including 2,5-Dichlorophenol?
Apply a systematic literature review framework :
Screen 974 studies using PubMed, TOXCENTER, and NTRL with keywords like "2,5-Dichlorophenol" and "health implications."
Exclude non-relevant studies via title/abstract screening (e.g., industrial applications).
Conduct full-text reviews of 95 studies, prioritizing peer-reviewed toxicological profiles (e.g., ATSDR reports) and mechanistic studies.
Use meta-analysis to reconcile discrepancies in endpoints like LD50 or bioaccumulation factors .
Q. How can extraction efficiency for 2,5-Dichlorophenol-13C6 be optimized in complex matrices like soil or sludge?
Modify SPE protocols by:
Testing alternative sorbents (e.g., C18 vs. HLB) for matrix-specific retention.
Adjusting pH to 2–3 to enhance protonation of phenolic groups.
Incorporating ultrasonic-assisted extraction (UAE) with acetone-hexane (1:1) for solid matrices.
Validating recovery rates (≥90%) using 13C6-labeled surrogates and matrix-matched calibration curves .
Q. What advanced techniques complement GC/MS for quantifying 2,5-Dichlorophenol-13C6 in trace-level analyses?
Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for polar derivatives. For non-derivatized analysis, use isotope ratio mass spectrometry (IRMS) to distinguish 13C6-labeled compounds from natural isotopic backgrounds. Cross-validate results with ion mobility spectrometry (IMS) to resolve co-eluting isomers .
Methodological Considerations
Q. How should researchers design controls to validate 2,5-Dichlorophenol-13C6 as an internal standard?
Spike samples with 13C6-labeled compound at concentrations matching the analyte’s expected range.
Compare recovery rates against unlabeled analogs to assess matrix effects.
Include procedural blanks to detect contamination during extraction/derivatization.
Use stable isotope-labeled internal standards (SIL-IS) for correction of ion suppression/enhancement in MS .
Q. What criteria define the limit of quantification (LOQ) for 2,5-Dichlorophenol-13C6 in environmental monitoring?
Calculate LOQ as 3.3 × MDL (e.g., 3.1 ng/L based on an MDL of 0.94 ng/L). Validate via repeated analysis (n=7) of spiked samples at LOQ concentration, ensuring ≤20% RSD and 70–130% accuracy. Report with confidence intervals to comply with EPA guidelines .
Q. How can isotopic cross-talk between 13C6-labeled and native chlorophenols be minimized during analysis?
Use high-resolution mass spectrometers (HRMS) with resolving power >50,000 to separate 13C6 (m/z 169.01) from native 12C (m/z 163.001). For GC/MS, select non-overlapping fragment ions (e.g., m/z 162 vs. 168) and apply deconvolution software to isolate signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
